ethyl 4-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl)piperazine-1-carboxylate
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Description
Ethyl 4-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C13H18F3N5O4 and its molecular weight is 365.313. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which share a similar structural framework, were synthesized using microwave-assisted techniques. These compounds were then evaluated for their antimicrobial, antilipase, and antiurease activities. Some displayed good to moderate antimicrobial activity against tested microorganisms, highlighting the chemical's potential in developing new antimicrobial agents (Başoğlu et al., 2013).
Reduction, Mannich Reaction, and Antimicrobial Activity
A related study focused on the synthesis of ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H -1,2,4-triazole-1-yl]acetates and their subsequent reduction and Mannich reaction. These processes yielded compounds with varied functional groups, which were then tested for antimicrobial activity, revealing that Mannich bases exhibited notable activity against tested microorganisms (Fandaklı et al., 2012).
Synthesis and Characterization of Piperazine Derivatives
Another research avenue includes the synthesis and characterization of piperazine derivatives, which are relevant for their potential as herbicides, plant growth regulators, and in pharmaceutical applications. These studies often aim to understand the structure-activity relationships to improve their efficacy and reduce toxicity (Stoilkova et al., 2014).
Photophysical Properties Investigation
The photophysical properties of similar compounds, such as norfloxacin and its derivatives, were studied to understand the effects of different substituents on the molecule's behavior. These studies contribute to the design of molecules with optimized photophysical properties for applications in photochemistry and drug development (Cuquerella et al., 2006).
Properties
IUPAC Name |
ethyl 4-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N5O4/c1-3-25-12(24)20-6-4-19(5-7-20)9(22)8-21-11(23)18(2)10(17-21)13(14,15)16/h3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEGZUFQDUEBOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)N(C(=N2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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